molecular formula C10H14ClNO2 B1376325 (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride CAS No. 1097196-96-7

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride

Cat. No.: B1376325
CAS No.: 1097196-96-7
M. Wt: 215.67 g/mol
InChI Key: XOTRLVYRAWIVLC-OGFXRTJISA-N
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Description

(R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related compounds, such as 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid, involves multiple steps including methylation, chlorination, and hydrolysis, indicating the complexity and versatility in chemical reactions involving benzoic acid derivatives (Standridge & Swigor, 1991).
  • Studies like the synthesis of photolabile α-Methyl nitrobenzyl compounds, which include derivatives of 4-(1-amino-ethyl)-3-nitro-benzoic acid, highlight the potential of such compounds in developing photosensitive materials (Salerno & Cleaves, 2004).

Pharmacokinetics and Bioavailability

  • While the specific compound is not directly studied, related research on benzoic acid derivatives, like the pharmacokinetics of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, provides insights into how similar compounds behave in biological systems. This includes absorption rates and bioavailability, which are crucial for potential therapeutic applications (Xu et al., 2020).

Potential Therapeutic Applications

  • Compounds structurally similar to (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride have been explored for their therapeutic potential. For instance, derivatives of 4-pyrazolylbenzoates have been studied for their hydrogen-bonded supramolecular structures, which could have implications in drug design (Portilla et al., 2007).

Chemical Analysis and Characterization

  • The detailed analysis of similar compounds, such as the characterization of 3,5-dinitro-4-methoxyamino-benzoic acid derivatives, provides a framework for understanding the chemical properties and potential applications of this compound. These analyses often involve advanced techniques like NMR, mass spectrometry, and X-ray diffraction (Bem et al., 2018).

Properties

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTRLVYRAWIVLC-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097196-96-7
Record name methyl 4-[(1R)-1-aminoethyl]benzoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a degassed solution of methyl 4-(1-(hydroxyimino)ethyl)benzoate (1.1 g, 5.6 mmol) and 12.0 M of hydrochloric acid in water (0.6 mL, 7.3 mmol) in methanol (50 mL) was added 10% palladium on carbon (0.20 g, 0.18 mmol). The reaction mixture was stirred overnight at room temperature. All insolubles were removed via filtration through celite and subsequent evaporation of the filtrate to dryness afforded the title compound as a white solid (1.12 g, 83%). LC-MS: (FA) ES+ 180; 1H NMR (400 MHz, MeO D) δ 8.09 (d, J=8.4 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H), 4.55 (q, J=6.8 Hz, 1H), 3.91 (s, 3H), 1.65 (d, J=6.9 Hz, 3H).
Name
methyl 4-(1-(hydroxyimino)ethyl)benzoate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
83%

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